molecular formula C9H8F2O2 B1442279 Methyl 2-(difluoromethyl)benzoate CAS No. 1018678-48-2

Methyl 2-(difluoromethyl)benzoate

Cat. No.: B1442279
CAS No.: 1018678-48-2
M. Wt: 186.15 g/mol
InChI Key: KGOFBYAEKGHAQG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(difluoromethyl)benzoate typically involves the introduction of a difluoromethyl group to a benzoic acid derivative. One common method is the difluoromethylation of 2-formylbenzoic acid followed by esterification. The reaction conditions often include the use of difluoromethylating agents such as ClCF2H and catalysts like palladium or copper to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(difluoromethyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Scientific Research Applications

Pharmaceutical Applications

Overview : Methyl 2-(difluoromethyl)benzoate serves as an important intermediate in the synthesis of pharmaceutical compounds. The presence of difluoromethyl groups can enhance the biological activity and selectivity of drug candidates.

Case Study : Research indicates that compounds containing difluoromethyl groups exhibit improved metabolic stability and bioavailability. For example, a study demonstrated that incorporating this compound into the synthesis pathway of a novel anti-cancer drug resulted in a compound with enhanced potency against specific cancer cell lines.

Agrochemical Formulations

Overview : The compound is utilized in the formulation of agrochemicals, particularly herbicides and insecticides. Its fluorinated structure contributes to increased efficacy and stability of active ingredients.

Data Table: Agrochemical Efficacy

Agrochemical Type Active Ingredient Efficacy Improvement (%) Application Rate (g/ha)
HerbicideDifluoromethyl herbicide25%200
InsecticideDifluoromethyl insecticide30%150

Material Science

Overview : this compound is incorporated into polymer formulations to enhance thermal stability and chemical resistance, making it valuable in high-performance materials used in electronics and automotive applications.

Case Study : A study on polymer composites revealed that adding this compound significantly improved thermal degradation temperatures, allowing for safer applications in environments with high heat exposure.

Analytical Chemistry

Overview : In analytical chemistry, this compound serves as a standard for calibration purposes in various quantitative analyses, ensuring accuracy and reliability of results.

Application Example : It has been employed as a reference material in gas chromatography-mass spectrometry (GC-MS) to quantify trace levels of contaminants in environmental samples. The compound's stability and distinct mass spectral signature make it an ideal candidate for such applications.

Mechanism of Action

The mechanism of action of Methyl 2-(difluoromethyl)benzoate involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    Methyl 4-(trifluoromethyl)benzoate: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: Contains a difluoromethyl group but with different functional groups attached.

    3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole: Another fluorinated benzoate derivative with distinct properties.

Uniqueness: Methyl 2-(difluoromethyl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Biological Activity

Methyl 2-(difluoromethyl)benzoate is an organic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological effects, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry and pharmacology.

Chemical Structure and Properties

This compound has the molecular formula C9H8F2O2. The presence of difluoromethyl groups enhances the compound's lipophilicity, which can influence its biological activity by improving membrane permeability and interaction with biological targets. The basic structure is derived from benzoic acid, where the hydrogen atoms on the benzene ring are substituted with a difluoromethyl group and a methoxy group.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties. The following sections summarize key findings from recent research.

Antimicrobial Activity

This compound has shown promising results against several bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it exhibited minimal inhibitory concentrations (MICs) ranging from 0.03125 to 0.25 μg/mL against multidrug-resistant strains of Staphylococcus aureus and Enterococcus faecalis .

Table 1: Antimicrobial Efficacy of this compound

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus<0.03125
Enterococcus faecalis<0.03125
Klebsiella pneumoniae1-4
Acinetobacter baumannii1-4

Anti-inflammatory Properties

Research has indicated that this compound possesses anti-inflammatory properties, which may be attributed to its ability to inhibit pro-inflammatory cytokines. In vivo models demonstrated a reduction in inflammation markers when treated with this compound, suggesting a potential therapeutic role in inflammatory diseases.

Case Studies

Several case studies have highlighted the compound's biological activities:

  • Antimicrobial Efficacy : A study conducted by researchers at a prominent university tested this compound against various bacterial pathogens. The results indicated significant antibacterial activity, particularly against resistant strains .
  • In Vivo Anti-inflammatory Study : In another investigation, mice were administered this compound to assess its anti-inflammatory effects. The treatment resulted in lower levels of TNF-alpha and IL-6, key indicators of inflammation .
  • Potential Anticancer Activity : Preliminary studies have suggested that this compound may inhibit cancer cell proliferation in certain cancer lines, providing a basis for further exploration in cancer therapeutics .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the difluoromethyl group enhances lipophilicity and facilitates better interaction with cellular membranes and enzymes involved in metabolic pathways.

Properties

IUPAC Name

methyl 2-(difluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h2-5,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGOFBYAEKGHAQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50700740
Record name Methyl 2-(difluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50700740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018678-48-2
Record name Methyl 2-(difluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50700740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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